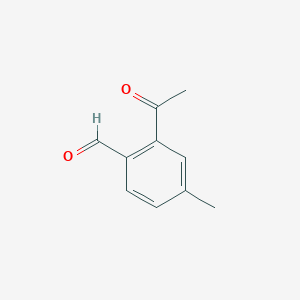
2-Acetyl-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-methylbenzaldehyde is a chemical compound with the CAS Number 915085-73-3 . It has a molecular weight of 162.19 . The compound is typically stored at -10 degrees Celsius and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI code is 1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis
The search results suggest that 2- and 4-MB products form via aromatization of 2,4,6-octatrienal and of highly reactive acyclic intermediate(s) formed via self-addition of 2-butenal . The exact positions at which C−C bonds form between C4 co-reactants to create 4-MB products were investigated by using reactant mixtures containing combinations of 2-butenal, 2-butenol, and 3-methyl-2-butenal as model reactants .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.19 . It is stored at -10 degrees Celsius and has a physical form of oil .科学的研究の応用
Synthesis and Chemical Applications
2-Acetyl-4-methylbenzaldehyde, a variant of methylbenzaldehydes, is significant in various synthetic and chemical applications. A study highlighted its relevance in the self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, noting its role as a precursor for phthalic anhydride and terephthalic acid during ethanol upgrading reactions on hydroxyapatite catalysts (Moteki, Rowley, & Flaherty, 2016). Another research demonstrated the acetalization of 2-methylbenzaldehyde with methanol, using an acid catalyst, to explore the pathway of the intermediate reaction mechanism for producing 2-methylbenzaldehyde acetal product (Yusuf & Nasution, 2022).
Catalysis and Reaction Mechanisms
This compound has been employed in catalysis and reaction mechanism studies. For instance, a method for the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene via a C(sp(3))-H activation process was developed, using acetohydrazone as a transient directing group (Ma, Lei, & Hu, 2016). Additionally, the utilization of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to the corresponding aldehydes in pure water, producing high yields of products like 4-methylbenzaldehyde, has been reported (Wu et al., 2016).
Photophysical and Photochemical Studies
The photophysical and photochemical properties of this compound derivatives have been a subject of research as well. One study investigated the effects of 4-oxy and 4,5-dioxy substituents on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (Charlton & Koh, 1988).
Applications in Material Science
In material science, this compound has been used in the synthesis of novel materials. For example, a study focused on synthesizing a novel methyl furan-based chalcone material for potential nonlinear optical applications using a mixture that includes 2-acetyl furan (Satheeshchandra et al., 2020).
Antibacterial Activity and Pharmaceutical Applications
This compound and its derivatives have also been investigated for their antibacterial properties. Research on the synthesis of 4-hydroxy-2-methylchalcone from 4-hidroksi-2-metilbenzaldehida and its antibacterial activity test against Escherichia coli and Staphylococcus aureus was conducted (Ismiyarto et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, Benzaldehyde, indicates that it is classified as a flammable liquid (Category 4), H227. It has acute toxicity through inhalation (Category 4), H332, and can cause skin irritation (Category 2), H315, and eye irritation (Category 2A), H319 . It may also cause reproductive toxicity (Category 1B), H360, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
作用機序
Target of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it can be inferred that the primary targets of 2-Acetyl-4-methylbenzaldehyde could be hydroxylamine or hydrazine.
Mode of Action
The mode of action of this compound involves its interaction with its targets, hydroxylamine or hydrazine The oxygen in these compounds acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its mode of action, it can be inferred that it may be involved in the formation of oximes and hydrazones . These compounds can have various downstream effects, depending on their specific structures and the biological context in which they are formed.
Result of Action
Given its potential to form oximes and hydrazones , it can be inferred that it may have various effects depending on the specific context of its use.
特性
IUPAC Name |
2-acetyl-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTODHJFFVDLTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

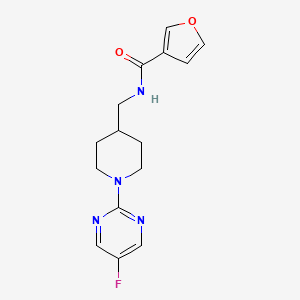
![N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide](/img/structure/B2619146.png)
![4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619147.png)
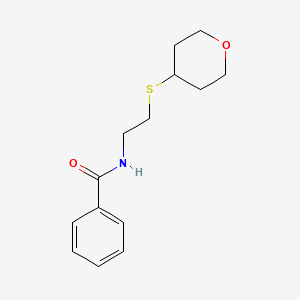
![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)
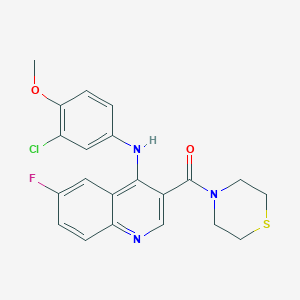
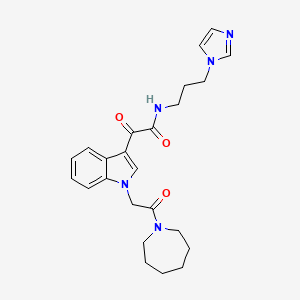
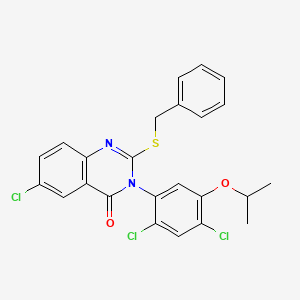
![4-[6-(Methoxymethyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2619154.png)
![1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2619155.png)
![Tert-butyl N-[[3-[(2-chloroacetyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2619158.png)
![(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine](/img/structure/B2619160.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)
